Cilomilast is synthesized through a multi-step process that involves several key reactions. The synthesis pathway begins with 3-(cyclopentyloxy)-4-methoxybenzaldehyde and proceeds through seven steps to yield the final product. The detailed steps include:
The synthesis is characterized by specific parameters such as temperature control, reaction times, and solvent choices to optimize yield and purity .
Cilomilast undergoes various chemical reactions during its metabolism and interactions within biological systems:
These metabolic pathways are crucial for understanding cilomilast's pharmacokinetics and potential drug interactions .
Cilomilast exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase 4 isoenzymes. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which has several downstream effects:
The compound shows a ten-fold selectivity for the PDE4D isoenzyme over other isoforms, enhancing its therapeutic profile while minimizing side effects associated with broader phosphodiesterase inhibition .
Cilomilast possesses several important physical and chemical properties that influence its behavior as a pharmaceutical agent:
Property | Value |
---|---|
Melting Point | 157 °C |
pKa | 4.58 |
Water Solubility | 0.0155 mg/mL |
LogP (octanol-water partition coefficient) | 3.91 |
Polar Surface Area | 79.55 Ų |
Number of Rotatable Bonds | 5 |
Cilomilast was primarily developed for treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties. Its applications include:
Despite its promising pharmacological profile, cilomilast's development has faced challenges due to adverse effects observed in clinical trials .
Cilomilast (chemical name: cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid) is an orally active small molecule with the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol [2] [3]. As a selective phosphodiesterase 4 (PDE4) inhibitor, it represents a significant advancement in targeting the inflammatory pathways underlying chronic respiratory diseases. Unlike non-selective phosphodiesterase inhibitors such as theophylline, Cilomilast exhibits a refined mechanism focused specifically on modulating cyclic adenosine monophosphate (cAMP) metabolism within immune and inflammatory cells [1] [10]. Its development marked a strategic shift toward precision anti-inflammatory therapeutics for conditions like chronic obstructive pulmonary disease (COPD), where conventional treatments often fall short.
Cilomilast (initially coded SB-207,499 and proposed under the trade name Ariflo) was discovered and developed by GlaxoSmithKline as part of a systematic effort to create second-generation PDE4 inhibitors with improved therapeutic profiles [3] [4]. Early first-generation PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory effects but were hampered by severe adverse effects, particularly nausea and emesis, linked to their interaction with the high-affinity rolipram binding site (HARBS) in the central nervous system [4]. To circumvent this, medicinal chemists employed a structure-based design strategy, culminating in the synthesis of Cilomilast through a seven-step process starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde [2] [4]. Key structural innovations included:
Table 1: Key Milestones in Cilomilast Development
Year | Development Phase | Significant Findings |
---|---|---|
1998 | Preclinical | Identification as a potent PDE4 inhibitor (Ki = 92 nM) with 10-fold selectivity for PDE4D subtype [2] [4] |
2001 | Phase II Clinical Trials | Demonstrated statistically significant improvement in forced expiratory volume in 1 second (FEV1) and quality of life in COPD patients [4] |
2003 | Regulatory Submission | Submitted for FDA approval based on 24-week trials; received approvable letter requesting additional efficacy data [3] [9] |
2006 | Phase III Completion | Mixed efficacy results and emerging gastrointestinal tolerability concerns led to development discontinuation [5] [9] |
Despite promising Phase II data, the drug's development was terminated after Phase III trials revealed only modest clinical benefits (FEV1 increase of 51.53 mL vs. placebo) that failed to outweigh gastrointestinal adverse events [5] [7] [9]. Nevertheless, Cilomilast served as a pivotal proof-of-concept for PDE4 inhibition in COPD, informing subsequent agents like roflumilast [10].
Cilomilast belongs to the second-generation PDE4 inhibitor class, characterized by improved selectivity and reduced central nervous system penetration compared to first-generation compounds [4] [10]. PDE4 enzymes hydrolyze cAMP, a secondary messenger that suppresses inflammation and promotes airway smooth muscle relaxation. The classification of Cilomilast within this category is defined by three key attributes:
Table 2: Comparative Analysis of PDE4 Inhibitors
Parameter | Cilomilast | Roflumilast | First-Generation (e.g., Rolipram) |
---|---|---|---|
Molecular Weight | 343.42 g/mol [2] | 403.2 g/mol | 275.3 g/mol |
PDE4 Inhibition (Ki) | 92 nM (PDE4D) [4] | 0.8 nM (Pan-PDE4) | 1.5 nM (Pan-PDE4) |
Subtype Selectivity | PDE4D > Others (10-fold) [2] [4] | Non-selective | Non-selective |
Central Nervous System Penetration | Low (due to anionic charge) [4] [8] | Moderate | High |
Therapeutic Index | Improved vs. first-gen [10] | Clinically approved | Limited by tolerability |
This refined classification positions Cilomilast as a tissue-targeted PDE4 inhibitor with a distinct mechanism: elevating cAMP in lung immune cells without broad systemic effects. Its failure to reach clinical use contrasts with roflumilast, which received approval due to superior efficacy in reducing COPD exacerbations [7] [10].
Cilomilast has contributed substantially to understanding PDE4-driven inflammation in respiratory diseases, particularly through its demonstrated effects on pathological cells and clinical outcomes in COPD.
Anti-Inflammatory Mechanisms:Cilomilast suppresses multiple pro-inflammatory cells through cAMP stabilization:
In human bronchial biopsies from COPD patients, 15 mg twice-daily Cilomilast treatment for 12 weeks significantly reduced mucosal CD8+ T cells (−46%) and CD68+ macrophages (−39%), indicating direct tissue anti-inflammatory activity [8].
Clinical Research Implications:Phase III trials (e.g., studies 039, 156) demonstrated measurable though modest benefits:
Table 3: Clinical Efficacy Outcomes from Cilomilast Trials in COPD
Outcome Measure | Performance vs. Placebo | Study Details |
---|---|---|
FEV1 Change | +51.53 mL (95% CI: 43.17–59.90) [5] [7] | 27 trials (N=20,585) over 6–24 weeks |
COPD Exacerbation Rate | 22% reduction (OR 0.78; 95% CI: 0.73–0.83) [7] | 23 trials (N=19,948) |
SGRQ Score Change | −1.06 units (95% CI: −1.68 to −0.43) [7] [9] | 11 trials (N=7,645) |
Tissue Inflammation | ↓CD8+ T cells (−46%) and macrophages (−39%) [8] | Bronchial biopsies (N=59) |
The drug’s mixed clinical results underscored the complexity of COPD inflammation: while statistically significant, FEV1 improvements were below the 100–140 mL threshold considered clinically relevant. This suggested PDE4 inhibition alone might be insufficient for severe disease, motivating research into combination therapies (e.g., with p38 mitogen-activated protein kinase inhibitors) [6] [9]. Cilomilast’s legacy thus lies in validating PDE4 as a tractable target and establishing foundational efficacy benchmarks for future PDE4 inhibitors in inflammatory lung diseases [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1